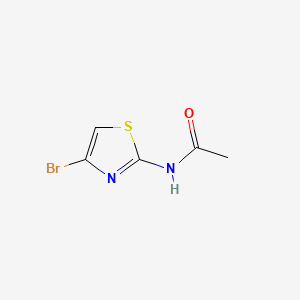

N-(4-bromothiazol-2-yl)acetamide

Übersicht

Beschreibung

N-(4-bromothiazol-2-yl)acetamide is a chemical compound with the molecular formula C5H5BrN2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromothiazol-2-yl)acetamide typically involves the reaction of 4-bromothiazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include heating the mixture to reflux to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution: Products include N-(4-aminothiazol-2-yl)acetamide, N-(4-alkoxythiazol-2-yl)acetamide, etc.

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products include reduced thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-bromothiazol-2-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(4-bromothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(5-bromothiazol-2-yl)acetamide

- N-(4-chlorothiazol-2-yl)acetamide

- N-(4-fluorothiazol-2-yl)acetamide

Uniqueness

N-(4-bromothiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its binding affinity and specificity towards certain biological targets compared to its chloro or fluoro analogs .

Biologische Aktivität

N-(4-bromothiazol-2-yl)acetamide is a compound that has garnered interest for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological significance, and the underlying mechanisms of action, supported by data tables and recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, typically involving the acylation of thiazole derivatives. The presence of the bromine atom at the 4-position of the thiazole ring is crucial for enhancing its biological activity. The thiazole nucleus is known for its role in numerous medicinal compounds due to its ability to interact with biological targets effectively.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays, revealing potent activity against various strains.

| Microorganism | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Escherichia coli | 31.25 - 125 | Disruption of cell wall synthesis |

| Candida albicans | 31.25 | Inhibition of biofilm formation |

The mechanism of action primarily involves interference with bacterial lipid biosynthesis and disruption of cell wall integrity, leading to cell lysis and death .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity against various cancer cell lines. The compound was tested against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells using the Sulforhodamine B (SRB) assay.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MCF7 | 10.5 | 5.2 |

| HeLa (cervical cancer) | 12.3 | 4.8 |

The results indicate that this compound effectively inhibits cancer cell proliferation while exhibiting low toxicity towards normal cells, suggesting a favorable therapeutic index .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study evaluated the effectiveness of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a notable reduction in biofilm formation, which is critical for MRSA infections, indicating its potential as an effective treatment option .

- Anti-Giardial Activity : In a series of experiments focusing on protozoal infections, this compound derivatives were assessed for their anti-Giardial properties. Compounds from this class exhibited IC50 values significantly lower than those of standard treatments, highlighting their potential in treating Giardia intestinalis infections .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies reveal that the compound forms stable complexes with key enzymes involved in bacterial metabolism and cancer cell proliferation, further supporting its dual role as an antimicrobial and anticancer agent .

Eigenschaften

IUPAC Name |

N-(4-bromo-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-3(9)7-5-8-4(6)2-10-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBZEVWCBPVJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728106 | |

| Record name | N-(4-Bromo-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-92-3 | |

| Record name | N-(4-Bromo-1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.